Tropine isobutyrate
Overview
Description
Tropine isobutyrate is a compound derived from the tropane alkaloid family . It is a secondary metabolite of Solanaceae plants and is an anticholinergic agent . The molecular formula of Tropine isobutyrate is C12H21NO2 and it has a molecular weight of 211.30 g/mol .
Synthesis Analysis
Tropane alkaloids are a special class of alkaloids found naturally in a diverse group of flowering plant families . The biosynthesis of tropane alkaloids has been the subject of study for several years now . Over the years, research has been directed at elucidating the biosynthetic pathways leading to the production of pharmacologically active tropane alkaloids .
Molecular Structure Analysis
Tropane alkaloids are defined by their N-methyl-8-azabicyclo[3.2.1]octane core structure . They bear at least one hydroxyl group in position 3 . The molecular data for the genes and enzymes responsible for tropane alkaloid biosynthesis was only available for members within the Solanaceae .
Chemical Reactions Analysis
Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time . The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity .
Physical And Chemical Properties Analysis
Tropine isobutyrate is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
-
Biotechnological Applications of Tropane Alkaloids
- Application : Tropane Alkaloids have significant ethno-pharmacological applications and are one of the world’s oldest phytomedicines . They are used in various biotechnological interventions .
- Method : The production of these alkaloids involves in-vitro and allied interventions .
- Results : The book discusses the commercial aspect of tropane alkaloids and their biogenesis .
-
Chemistry, Pharmacology, Biosynthesis and Production of Tropane Alkaloids
- Application : Tropane Alkaloids are valuable secondary plant metabolites found in high concentrations in the Solanaceae and Erythroxylaceae families . They are used in pharmaceutical therapy .
- Method : The production of these alkaloids involves natural biosynthesis in plants and emerging production possibilities using tissue culture and microbial biosynthesis .
- Results : The review provides a comprehensive overview of TAs, highlighting their structural diversity, use in pharmaceutical therapy from both historical and modern perspectives, natural biosynthesis in planta and emerging production possibilities using tissue culture and microbial biosynthesis .
-
Biotechnological Production of Tropane Alkaloids
- Application : Tropane Alkaloids are produced using different plant cell cultures, especially callus cultures, cell suspension cultures, and hairy root cultures .
- Method : The production of these alkaloids involves process design in order to achieve increased or altered tropane alkaloid yields .
- Results : The advantage of these cell cultures is the possibility to control TA biosynthesis via process design .
- Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification
- Application : Tropine-based functionalized acidic ionic liquids (FAILs) were synthesized to realize esterification catalysis for the first time .
- Method : Key influences on the substrate conversion and product yield of the synthesis, such as IL type, ratio of salicylic acid to acetic anhydride, temperature, reaction time and amount of IL, were investigated .
- Results : The new tropine-based FAILs exhibited excellent performance in catalytic synthesis of aspirin with 88.7% yield and 90.8% selectivity . Multiple recovery and re-usage of N-(3-propanesulfonic acid) tropine is the cation, and p-toluenesulfonic acid is the anion .
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-8(2)12(14)15-11-6-9-4-5-10(7-11)13(9)3/h8-11H,4-7H2,1-3H3/t9-,10+,11? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAINLAXRDPKCOO-ZACCUICWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CC2CCC(C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197813 | |
Record name | Tropine isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine isobutyrate | |
CAS RN |
495-80-7 | |
Record name | Tropine isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropine isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.